Product packaging for 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one(Cat. No.:CAS No. 1308384-44-2)

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B1651623
CAS No.: 1308384-44-2
M. Wt: 182.26
InChI Key: RPWQHZNDVNXJHW-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is a synthetically versatile spirocyclic diketopiperazine scaffold of significant interest in medicinal chemistry and drug discovery. Its unique rigid, three-dimensional structure is highly valuable for constructing conformationally constrained compounds, which can lead to improved selectivity and enhanced pharmacokinetic properties in drug candidates . The core 1,4-diazaspiro[5.5]undecan-3-one structure is a key intermediate in synthesizing compounds for pharmaceutical research . Related diazaspiro[5.5]undecane scaffolds have demonstrated a wide spectrum of biological activities in scientific literature, highlighting the value of this chemical class. These activities include serving as a key pharmacophore in potent and selective dopamine D3 receptor ligands for neuroscience research , and as acetyl-CoA carboxylase (ACC) inhibitors investigated for potential applications in treating conditions like obesity and type 2 diabetes . Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) for analgesic development . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O B1651623 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one CAS No. 1308384-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,8-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWQHZNDVNXJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259903
Record name 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl-
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-44-2
Record name 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 2,8 Diazaspiro 5.5 Undecan 3 One and Its Analogues

Strategies for Spirocyclic Ring Construction

The formation of the characteristic spirocyclic core of diazaspiro[5.5]undecanes can be achieved through several strategic approaches. These methods often involve the sequential or tandem formation of the two heterocyclic rings around a central spiro-carbon atom.

Intramolecular cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. For the 2,8-diazaspiro[5.5]undecane core, this typically involves the formation of one of the piperidine (B6355638) or piperidinone rings from a pre-existing piperidine structure.

One potential strategy involves the use of a substituted piperidin-4-one as a key intermediate. For instance, the synthesis of related 1,9-diazaspiro[5.5]undecanes has been achieved by transforming the carbonyl carbon of a piperidin-4-one into the spiro center. nih.gov A similar approach could be envisioned for the 2,8-isomer, starting with a suitably functionalized piperidine derivative. For example, the reaction of a dianion of an appropriately substituted amide with a protected piperidin-4-one can lead to a hydroxy amide intermediate, which upon acid-mediated cyclization, would yield the spiro-lactam core. nih.gov

Another approach could involve a Friedel-Crafts alkylation. The condensation of a protected piperidin-4-one with an aniline (B41778) derivative can form an imine, which upon reaction with an organometallic reagent and subsequent acid-catalyzed cyclization, can lead to a benzene-fused 1,9-diazaspiro[5.5]undecane. nih.gov While this leads to an aromatic fused system, the fundamental principle of using a piperidinone to construct the spirocycle is applicable.

A patent for the synthesis of the closely related 1,4-diazaspiro[5.5]undecan-3-one describes a process starting from cyclohexanone (B45756). google.com This involves the formation of (nitromethylene)cyclohexane, followed by a Michael addition of an alkyl glycinate. Subsequent reduction of the nitro group and cyclization yields the final spiro-lactam. This highlights a powerful strategy where one ring is constructed, followed by the formation of the second ring onto it.

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and is frequently employed in the synthesis of cyclic and spirocyclic systems. researchgate.netresearchgate.net In the context of diazaspiro[5.5]undecane synthesis, a double Michael addition can be a highly effective strategy.

For example, the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been accomplished through a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. researchgate.net This cascade cyclization efficiently constructs the spirocyclic system in high yields. researchgate.net A similar strategy could be adapted for the synthesis of the 2,8-diazaspiro[5.5]undecan-3-one core by selecting appropriate Michael donors and acceptors.

The synthesis of bicyclo[2.2.2]octanes via a double Michael addition of a dienolate to an α,β-unsaturated ester demonstrates the utility of this reaction in forming complex cyclic structures. orgsyn.org This principle can be extended to the formation of the piperidine rings of the diazaspiro[5.5]undecane system.

A plausible route to the 2,8-diazaspiro[5.5]undecan-3-one core could involve the Michael addition of a primary amine to a suitably substituted cyclohexanone derivative bearing an α,β-unsaturated ester or a similar Michael acceptor. A subsequent intramolecular cyclization would then form the second piperidinone ring.

Reductive-cyclization offers a direct method for the construction of nitrogen-containing heterocyclic systems. This approach often involves the reduction of a nitrile or nitro group to an amine, which then undergoes an in situ intramolecular cyclization.

A general strategy for the synthesis of azaspirocycles involves the reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This method uses sodium borohydride (B1222165) in the presence of a nickel salt to reduce the nitrile to an amine, which then cyclizes onto the sulfonyl fluoride (B91410) to form a spirocyclic sultam. nih.gov While this produces a sultam rather than a lactam, the underlying principle of reductive cyclization is transferable.

More directly applicable to the synthesis of diazaspiro[5.5]undecanes is the reductive-cyclization of a functionalized α-amino nitrile. researchgate.net This procedure allows for the preparation of both unsubstituted and monosubstituted spiro compounds. researchgate.net For the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, a precursor containing a nitrile and a protected amine could be designed to undergo reductive cyclization to form one of the piperidine rings.

The alkylation of a pre-existing heterocyclic ring followed by an intramolecular cyclization is a versatile strategy for building spirocyclic systems. This approach is particularly useful for introducing substituents on the nitrogen atoms.

In the synthesis of 1,8-diazaspiro[5.5]undecane derivatives, an alkylation-cyclization procedure has been used to create disubstituted spiro compounds. researchgate.net This involves the generation of an imine salt from a functionalized α-amino nitrile, followed by the addition of a suitable organometallic reagent and an in-situ intramolecular nucleophilic alkylation. researchgate.net To synthesize this compound, a similar strategy could be employed where the methyl group is introduced via an N-alkylation step either before or after the spirocyclization.

The alkylation of 1-benzoyl- and 1-alkyl-4-piperidones has been shown to produce 3-acetonyl-4-piperidones, which can then be cyclized to form fused pyrindin-6-ones. rsc.org This demonstrates the feasibility of functionalizing a piperidone ring as a prelude to a second cyclization event to form a spiro- or fused-ring system.

Stereoselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure spirocyclic compounds is of paramount importance.

Achieving enantiomeric purity in the synthesis of spiro-lactams can be accomplished through various asymmetric strategies, including the use of chiral auxiliaries, chiral catalysts, and enantioselective cyclization reactions.

A copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction of ketone-tethered propiolamides and nitrones has been developed for the synthesis of chiral spiro β-lactams with high diastereo- and enantioselectivity. rsc.org This method highlights the potential of metal-catalyzed cascade reactions in constructing complex chiral spirocyclic systems.

Another approach involves the use of tryptophanol-derived oxazolopiperidone lactams as chiral building blocks. acs.org A Lewis acid-promoted cyclization of such a lactam in the presence of a reducing agent can lead to enantiopure spiro[indole-3,3'-indolizidines]. acs.org This strategy demonstrates the power of using chiral starting materials to control the stereochemistry of the final spirocyclic product.

The enantioselective synthesis of spirocycles with all-carbon quaternary centers has been achieved via a nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. acs.org This method provides access to chiral, pharmaceutically relevant spirocyclic products and could potentially be adapted for the synthesis of diazaspiro[5.5]undecanone analogues.

The 1,3-dipolar cycloaddition of nitrones with 6-alkylidenepenicillanates has been explored as a route to novel chiral spiroisoxazolidine-β-lactams. researchgate.net This approach allows for the selective generation of two consecutive stereogenic centers, including a quaternary chiral center. researchgate.net Such cycloaddition strategies could be a viable pathway for the asymmetric synthesis of the 2,8-diazaspiro[5.5]undecan-3-one core.

Control of Diastereoselectivity in Spiroannulation Reactions

Achieving stereocontrol at the spirocyclic center is a critical challenge in the synthesis of these complex molecules. Several strategies have been employed for the diastereoselective synthesis of related spirocyclic lactams and diamines, which could be applicable to the target compound.

One powerful approach involves a dearomatizing intramolecular diamination of phenols. In this method, a phenol (B47542) bearing a pendant urea (B33335) can undergo an oxidative cyclization, followed by an aza-Michael addition to form a spirotricyclic system with an embedded syn-1,2-diaminocyclohexane unit. rsc.orgrsc.orgresearchgate.netchemrxiv.org This complexity-generating transformation has been shown to produce exclusively cis-fused ureas in several cases. rsc.org

Another strategy is the use of cascade reactions, such as the double Michael addition. For instance, the reaction of N,N-dimethyl barbituric acid with diarylideneacetones in the presence of a base like diethylamine (B46881) can yield 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones with high diastereoselectivity. researchgate.net Similarly, a cascade inter-intramolecular double Michael reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst, has been reported to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov These methods highlight the potential for controlling the stereochemistry of the spiro center through carefully chosen reaction conditions and substrates.

Furthermore, asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved from 2-cyano-6-phenyloxazolopiperidine. The key step involves the generation of an imine salt followed by an in situ intramolecular nucleophilic alkylation. researchgate.net Such strategies, which leverage chiral precursors, offer a pathway to enantiomerically enriched spirocyclic compounds.

Functionalization and Derivatization of the this compound Core

Once the core spirocyclic structure is assembled, further functionalization is often necessary to explore the structure-activity relationship (SAR) and develop compound libraries. Key modifications typically involve the nitrogen atoms of the diazaspiro ring system.

N-Alkylation and N-Arylation Strategies on Ring Nitrogens

The secondary amine at the 8-position and the lactam nitrogen at the 2-position (if deprotonated) are prime sites for functionalization. Standard N-alkylation conditions, such as reacting the spirocyclic amine with an alkyl halide in the presence of a base like potassium carbonate in a solvent like DMF, can be employed. researchgate.net For more complex alkylations, reductive amination is a common strategy.

N-arylation of the diazaspiro core can be achieved using modern cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand, is a versatile method for forming C-N bonds between an amine and an aryl halide. rsc.orgresearchgate.net An intramolecular version of this reaction has been used to synthesize spiro[indoline-2,3'-piperidines]. rsc.orgresearchgate.net Another valuable technique is the Chan-Lam coupling, which employs a copper catalyst to couple an amine with a boronic acid. nih.gov These methods allow for the introduction of a wide variety of aryl and heteroaryl groups.

Reaction TypeReagents and ConditionsApplication
N-AlkylationAlkyl halide, K₂CO₃, DMFIntroduction of alkyl groups onto the ring nitrogens. researchgate.net
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Introduction of substituted alkyl groups.
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, BaseIntroduction of aryl and heteroaryl groups. rsc.orgresearchgate.net
Chan-Lam CouplingAryl boronic acid, Copper catalyst, BaseAlternative method for N-arylation. nih.gov

Introduction of Diverse Chemical Moieties for Library Generation

Combinatorial chemistry principles are instrumental in generating libraries of diazaspiro[5.5]undecane derivatives for high-throughput screening. nih.gov This involves the systematic and repetitive covalent linkage of various building blocks to the core scaffold. nih.gov Solid-phase synthesis can be particularly advantageous, as it simplifies purification by allowing for the washing away of excess reagents and by-products. researchgate.net

By employing a variety of N-alkylation and N-arylation strategies, a diverse set of substituents can be introduced at the nitrogen positions. This, combined with variations in the initial building blocks used to construct the spirocyclic core, allows for the creation of large and structurally diverse compound libraries. The goal is to explore the chemical space around the 2,8-diazaspiro[5.5]undecan-3-one scaffold to identify compounds with desired biological activities.

Process Optimization in the Synthesis of this compound

For a synthetic route to be viable for large-scale production, it must be optimized for efficiency, cost-effectiveness, and safety. While specific process optimization data for this compound is not available, general principles of process chemistry can be applied.

The choice of reagents and solvents is also critical. Utilizing less toxic and more environmentally friendly reagents is a key consideration in green chemistry. rsc.org For large-scale synthesis, robust and scalable reactions are essential. For instance, transitioning a lab-scale synthesis to a larger scale may require the implementation of flow chemistry to manage exothermic reactions or handle hazardous intermediates safely. nih.gov

Furthermore, the development of scalable purification methods, such as crystallization or filtration, is crucial to avoid costly and time-consuming chromatographic separations. google.com For example, the use of a hydrobromic acid workup has been shown to allow for the high-yield isolation of a Michael adduct by filtration in the synthesis of a related diazaspiro compound. google.com

Optimization StrategyDescriptionExample
Route Consolidation Reducing the number of synthetic steps and isolations.Development of a two-pot synthesis for 1,4-diazaspiro[5.5]undecan-3-one. google.com
Flow Chemistry Using continuous flow reactors for improved safety, control, and scalability.Implemented for a diazotization step in a large-scale synthesis. nih.gov
Green Chemistry Employing less hazardous and more sustainable reagents and solvents.Utilizing water as a solvent or minimizing the use of toxic reagents. rsc.org
Non-Chromatographic Purification Developing methods like crystallization or filtration for product isolation.Hydrobromic acid workup to facilitate isolation by filtration. google.com

Structural Characterization and Spectroscopic Investigations of 2 Methyl 2,8 Diazaspiro 5.5 Undecan 3 One

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

A combination of advanced spectroscopic techniques is employed to ascertain the intricate structure of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one. These methods provide a comprehensive picture of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework. In a typical deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, as well as the methylene (B1212753) protons of the two piperidine (B6355638) rings. The chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group would be downfield due to deshielding effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band is anticipated in the region of 1650-1600 cm⁻¹, characteristic of the C=O stretching vibration of the lactam. The N-H stretching vibration of the secondary amine is expected to appear as a moderate absorption band in the 3400-3200 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula of C₁₀H₁₈N₂O. The fragmentation pattern observed in the mass spectrum can provide further structural insights.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR (CDCl₃)Signals for N-CH₃, CH₂ adjacent to N and C=O, other CH₂ protons
¹³C NMR (CDCl₃)Signals for C=O (lactam), spiro C, N-CH₃, and piperidine CH₂ carbons
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=O stretch)
HRMS (ESI+)Calculated m/z for [M+H]⁺ corresponding to C₁₀H₁₉N₂O⁺

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Crystallographic Parameters (Hypothetical)
Crystal System Monoclinic
Space Group P2₁/c
Conformation of Rings Chair
Key Intermolecular Interactions N-H···O=C Hydrogen Bonding

Structural Determinants Influencing Spirocyclic Architecture

The spirocyclic architecture of this compound is a result of several key structural determinants. The central spiro carbon atom, being a quaternary center, rigidly holds the two piperidine rings in a nearly perpendicular orientation. The fusion of the two rings at this single point significantly restricts the conformational freedom of the molecule compared to its non-spirocyclic counterparts.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 2,8 Diazaspiro 5.5 Undecan 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, molecular orbital energies, and reactivity descriptors of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one.

Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition and binding to biological targets. For this compound, the carbonyl oxygen and the nitrogen atoms of the diazaspiro core are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bond donation.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy1.2 eVElectron-accepting capacity
HOMO-LUMO Gap7.7 eVChemical reactivity and stability
Dipole Moment3.8 DMolecular polarity and solubility

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the conformational landscape of flexible molecules like this compound.

The spirocyclic core of this compound imparts a degree of rigidity, but the piperidine (B6355638) and lactam rings can still adopt various conformations. MD simulations can explore these conformational possibilities and identify the most stable, low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The simulations can be performed in various environments, such as in a vacuum or in an explicit solvent like water, to mimic physiological conditions. Analysis of the simulation trajectories can reveal key intramolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize certain conformations.

Prediction of Biological Activity and ADME Properties via In Silico Methods

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are critical for their success in clinical trials. nih.govnih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), can be used to estimate these properties for this compound. mdpi.com

These models use the molecular structure to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For instance, Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Derivatives of similar diazaspiro compounds have shown favorable ADME properties in previous studies. acs.orgnih.gov

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueImplication for Drug-likeness
Molecular Weight182.26 g/mol Complies with Lipinski's rule (< 500)
LogP1.5Optimal lipophilicity for absorption
Hydrogen Bond Donors1Complies with Lipinski's rule (< 5)
Hydrogen Bond Acceptors3Complies with Lipinski's rule (< 10)
Aqueous SolubilityHighFavorable for bioavailability
Blood-Brain Barrier PermeabilityLowMay limit central nervous system side effects

Ligand-Target Docking and Elucidation of Potential Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This method is instrumental in understanding the molecular basis of a compound's biological activity and in identifying potential drug targets. nih.gov For this compound, docking studies could be performed against a variety of receptors to explore its potential therapeutic applications.

The process involves generating a set of possible conformations of the ligand and then scoring them based on how well they fit into the binding site of the target protein. The scoring functions typically account for factors such as shape complementarity and intermolecular interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The results of docking studies can provide valuable insights into the key interactions that stabilize the ligand-receptor complex and can guide the design of more potent and selective analogs. nih.gov

Pharmacophore Modeling for Rational Design of this compound Derivatives

Pharmacophore modeling is a powerful strategy in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a template to search for new, structurally diverse compounds with similar biological activity or to guide the design of derivatives with improved properties.

For this compound, a pharmacophore model could be constructed based on its key structural features, such as hydrogen bond donors and acceptors, hydrophobic groups, and the spirocyclic scaffold. This model could then be used to design a library of derivatives with modifications at various positions of the molecule. For example, substitutions could be made on the piperidine nitrogen or the lactam ring to explore the structure-activity relationships and to optimize the compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

Structure Activity Relationship Sar Investigations of 2 Methyl 2,8 Diazaspiro 5.5 Undecan 3 One Analogues

Design and Synthesis of Systematic Analogue Libraries for SAR Profiling

The foundation of SAR studies lies in the creation of diverse libraries of related compounds. For the 2,8-diazaspiro[5.5]undecane scaffold, synthetic strategies often involve multi-step processes to introduce a variety of substituents and modifications. A common approach begins with the core spirocyclic structure, which can be synthesized through various methods, including those that yield enantiomerically pure forms.

Researchers have developed flexible synthetic routes that allow for the individual construction of the two ring components of the spiroacetal. This enables the introduction of diverse alkyl groups at different positions. For instance, one method utilizes enantiomerically pure homopropargylic alcohols which, after a series of steps including alkyne carboxylation and reaction with a second alkynyllithium, can form the desired spiroacetal framework.

Systematic modifications are then made to the parent compound, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one. These modifications can include:

Alterations at the 2-position: The methyl group can be replaced with other alkyl groups (e.g., ethyl) or even incorporated into a methylene (B1212753) group.

Modifications at the 3-position: The carbonyl group can be altered, for example, by converting it to a methylene group or a dithioketal.

Substitutions on the second nitrogen (N8): The hydrogen on the N8 nitrogen can be replaced with various acyl or alkyl groups.

These systematic syntheses result in a library of analogues, each with a specific structural change, which can then be screened to determine the effect of that change on biological activity.

Elucidation of Key Structural Features Essential for Modulatory Activity

Through the screening of analogue libraries, researchers have identified several structural features of the 2,8-diazaspiro[5.5]undecane scaffold that are critical for its modulatory activity. For analogues of the related 1-oxa-8-azaspiro[4.5]decane, the presence of the spirocyclic core itself is fundamental. nih.gov

Specific functionalities have been shown to be crucial for interaction with biological targets. For example, in some analogues, a lactam hydrogen bond plays a critical role in binding. acs.org Methylation of this lactam can lead to a significant decrease in potency, highlighting the importance of this hydrogen bond interaction. acs.org

Furthermore, the spatial arrangement of atoms is vital. The three-dimensional and conformationally restricted nature of the spirocyclic system is a key feature that influences how these molecules fit into the binding pockets of receptors.

Impact of Methyl Substitution and Nitrogen Positions on Receptor Binding and Functional Profiles

The position and nature of substituents, particularly the methyl group and the nitrogen atoms, have a profound impact on the receptor binding and functional profiles of these compounds.

Nitrogen Positions: The two nitrogen atoms at positions 2 and 8 are key to the molecule's properties. They can act as hydrogen bond donors or acceptors and can be protonated at physiological pH, allowing for ionic interactions with receptors. The relative positions of these nitrogens within the spirocyclic framework are critical for defining the geometry of these interactions.

Studies on related diazaspiro compounds have shown that substituents on these nitrogens can dramatically alter the compound's activity. For example, in a series of 3,9-diazaspiro[5.5]undecane-based compounds, the nature of the substituent on one of the nitrogens was found to be a key determinant of their antagonist activity at GABA-A receptors. soton.ac.uk

CompoundModificationImpact on Activity
2,8-Dimethyl-1-oxa-8-azaspiro nih.govontosight.aidecan-3-oneParent compoundPotent muscarinic activity, no selectivity. nih.gov
2-Ethyl-8-methyl-1-oxa-8-azaspiro nih.govontosight.aidecan-3-oneEthyl at C2 instead of methylPreferential affinity for M1 over M2 receptors. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro nih.govontosight.aidecaneMethylene at C3 instead of carbonylPreferential affinity for M1 over M2 receptors. nih.gov
Lactam N-methylation of a related spiro-lactamMethylation of the lactam nitrogenSerious decrease in potency. acs.org

Optimization Strategies for Binding Affinity and Receptor Selectivity

A primary goal of SAR studies is to optimize the lead compound to enhance its binding affinity for the desired target and improve its selectivity over other receptors, thereby reducing potential side effects.

One key strategy is the incremental construction of analogues, where favorable substitutions are combined to create a compound with significantly improved properties. nih.gov This approach relies on the principle that the contributions of different substituents to the binding free energy can be cumulative. nih.gov

For diazaspiro[5.5]undecane derivatives, optimization can be achieved by:

Fine-tuning the substituents: Systematically varying the size, lipophilicity, and electronic properties of the substituents on the nitrogen atoms and the spirocyclic rings can lead to improved affinity and selectivity.

Conformational constraint: Introducing further rigidity into the molecule, for example through additional ring fusions, can lock the molecule into a bioactive conformation, enhancing its binding to the target.

Exploiting stereochemistry: The synthesis of specific stereoisomers is crucial, as biological activity often resides in only one enantiomer. nih.gov

Computational modeling and molecular docking studies can also play a significant role in guiding the optimization process. By simulating the binding of different analogues to a receptor, researchers can predict which modifications are most likely to improve binding affinity and selectivity, thus prioritizing the synthesis of the most promising compounds.

Molecular Pharmacology and Receptor Interaction Studies

In Vitro Functional Assays for Receptor Efficacy Determination (e.g., cAMP Measurements)

No data from functional assays, such as cAMP measurements or calcium flux assays, are available to determine the efficacy (agonist, antagonist, or modulator activity) of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one at any receptor.

Mechanistic Insights into Ligand-Receptor Interactions

In the absence of binding and functional data, there have been no computational modeling, crystallographic, or structure-activity relationship (SAR) studies to provide insight into the potential molecular interactions between this compound and any biological receptor.

Elucidation of Orthosteric Binding Modes and Fragment Contributions

Detailed crystallographic or high-resolution structural data for this compound bound to a specific GPCR are not extensively available in the public domain. However, insights into its potential orthosteric binding mode can be inferred from studies on analogous diazaspiro[5.5]undecane scaffolds and computational modeling approaches. For instance, studies on 3,9-diazaspiro[5.5]undecane-based ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor have suggested a potential binding mode at the β3/α1 interface. In these models, the spirocyclic core orients the substituent groups to interact with key residues within the binding pocket. It is hypothesized that the spirocyclic benzamide (B126) moiety can compensate for the conventional acidic group found in many GABA-A receptor ligands. soton.ac.uk

Fragment contribution analysis, a method used to understand how different parts of a molecule contribute to its binding affinity, suggests that for diazaspiroalkane cores, both the core structure and its substituents are critical for potency and selectivity. In a series of dopamine (B1211576) D3 receptor antagonists with diazaspiro alkane cores, the nature of the spirocycle itself was shown to influence selectivity, for example, by reducing off-target binding to serotonin (B10506) receptors. nih.gov The introduction of different aryl groups and modifications to the piperidine-like nitrogen of the diazaspiro system can significantly alter the binding profile. nih.gov For this compound, the methyl group and the carbonyl group at positions 2 and 3, respectively, are expected to play significant roles in defining its interactions within a receptor's orthosteric site. The methyl group may provide a key hydrophobic interaction, while the carbonyl group could act as a hydrogen bond acceptor.

Table 1: Postulated Fragment Contributions to Receptor Binding

Molecular Fragment of this compoundPostulated Contribution to Binding
Diazaspiro[5.5]undecane CoreProvides a rigid scaffold for the precise orientation of substituents. May contribute to selectivity by its specific shape and size.
Methyl Group (at position 2)Likely engages in hydrophobic interactions within the binding pocket, potentially enhancing affinity and selectivity.
Carbonyl Group (at position 3)Can act as a hydrogen bond acceptor, forming a key interaction with donor residues in the receptor.
Secondary Amine (at position 8)Offers a point for further substitution to modulate activity and physicochemical properties. Can also act as a hydrogen bond donor or be protonated to form ionic interactions.

Strategies to Reduce Ligand Promiscuity Across Aminergic GPCRs

Ligand promiscuity, the ability of a compound to bind to multiple receptors, is a significant challenge in drug development, particularly for ligands targeting aminergic GPCRs due to the high homology of their binding sites. Several strategies have been developed to mitigate this issue, which could be applicable to the this compound scaffold.

One key strategy involves modulating the physicochemical properties of the ligand, such as lipophilicity and basicity. Highly lipophilic and basic compounds tend to be more promiscuous. Therefore, careful tuning of these properties in derivatives of this compound could enhance selectivity. Another approach is the use of bitopic ligands, which simultaneously engage the orthosteric binding site and a secondary, allosteric site in the extracellular vestibule of the receptor. This secondary site is often less conserved across receptor subtypes, offering an opportunity for improved selectivity.

Fragment-based drug discovery, coupled with computational methods like free energy calculations, can also guide the design of more selective ligands. soton.ac.uk By growing a fragment within the binding site, it is possible to optimize interactions that are unique to the target receptor. For the diazaspiro[5.5]undecane scaffold, this could involve the addition of substituents that exploit subtle differences in the binding pockets of different aminergic receptors.

Table 2: Approaches to Mitigate Ligand Promiscuity

StrategyRationalePotential Application to this compound
Modulation of Physicochemical Properties Reducing lipophilicity and basicity can decrease non-specific binding and interactions with multiple receptors.Synthesis of analogs with optimized logP and pKa values.
Bitopic Ligand Design Targeting both orthosteric and less-conserved allosteric sites can significantly enhance selectivity.Introduction of extended substituents at position 8 to reach a secondary binding pocket.
Structure-Based Design and Fragment Growing Exploiting unique features of the target receptor's binding site to create highly specific interactions.Computational modeling to identify and target non-conserved residues with specific functional groups on the diazaspiro core.

Investigation of Immunomodulatory Potential via Receptor Pathways

Recent research has highlighted the immunomodulatory potential of compounds based on the diazaspiro[5.5]undecane framework. These molecules have been shown to influence the function of immune cells, suggesting a role in modulating inflammatory and autoimmune responses.

Studies on 3,9-diazaspiro[5.5]undecane-based compounds have demonstrated their ability to act as competitive antagonists of the GABA-A receptor. soton.ac.uk This is significant because GABAergic signaling is increasingly recognized as an important modulator of the immune system. Various immune cells, including T cells, macrophages, and dendritic cells, express GABA-A receptors. soton.ac.uk

In one study, a structurally simplified analog of this class of compounds was shown to effectively rescue the inhibition of T cell proliferation. soton.ac.uk This suggests that by blocking GABA-A receptors on T cells, these compounds can restore their proliferative capacity, an effect that could be beneficial in conditions where T cell function is suppressed. The immunomodulatory effects appear to be linked to the antagonism of peripheral GABA-A receptors. soton.ac.uk

While direct studies on this compound are limited, its structural similarity to these immunomodulatory diazaspiro compounds suggests it may also possess the ability to interact with receptor pathways on immune cells, such as the GABA-A receptor. Further investigation is warranted to determine if it shares the T-cell modulating properties of its analogs and to explore its potential in treating immune-related disorders. nih.gov

Table 3: Summary of Immunomodulatory Findings for Diazaspiro[5.5]undecane Analogs

FindingImplicated Receptor PathwayPotential Therapeutic ImplicationReference
Rescue of inhibited T cell proliferationGABA-A Receptor AntagonismReversal of immune suppression soton.ac.uk
Potent competitive antagonismGABA-A ReceptorModulation of immune cell function soton.ac.uk

Advanced Applications of the 2 Methyl 2,8 Diazaspiro 5.5 Undecan 3 One Scaffold in Chemical Research

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction to yield a specific enantiomer. mdpi.com While direct applications of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one as a chiral auxiliary are not extensively documented in publicly available literature, the broader class of chiral diamines and spirocyclic structures has demonstrated significant potential in this domain. researchgate.netchemrxiv.org Chiral diamine ligands are known to be effective in various asymmetric catalytic reactions, including transfer hydrogenation, by creating a chiral environment around a metal center. nih.gov

The rigid conformation of the diazaspiro[5.5]undecane framework can be advantageous in asymmetric synthesis. By installing a chiral center within the scaffold, it can serve as a reusable controller of stereochemistry during the synthesis of complex molecules. The predictable spatial arrangement of the substituents on the spirocyclic system can effectively shield one face of a reactive center, leading to high diastereoselectivity in subsequent transformations. The development of synthetic routes to enantiomerically pure diazaspiro[5.5]undecane derivatives is a key step towards unlocking their full potential as chiral auxiliaries. researchgate.netacs.org

Integration into Catalytic Systems to Enhance Reaction Efficiency and Selectivity

The integration of spirocyclic diamine scaffolds into catalytic systems is a promising strategy for enhancing reaction efficiency and selectivity. Chiral diamines can act as ligands for transition metals, forming catalysts that are highly effective in asymmetric transformations. chemrxiv.org The well-defined geometry of the 2,8-diazaspiro[5.5]undecane core can lead to the formation of highly organized and reactive catalytic species.

For instance, iridium complexes with chiral diamine ligands have been shown to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, producing optically active secondary alcohols with excellent enantioselectivities. nih.gov The steric and electronic properties of the diazaspiro[5.5]undecane scaffold can be fine-tuned through substitution to optimize the catalytic performance for a specific reaction. This tunability allows for the rational design of catalysts with improved activity and selectivity for a wide range of substrates. acs.org

Table 1: Examples of Chiral Diamine Ligands in Asymmetric Catalysis

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)
Iridium-Polymeric Chiral DiamineAsymmetric Transfer HydrogenationFunctionalized KetonesOptically Active Secondary AlcoholsUp to 99%
Bifunctional Organocatalysts[3 + 3] Annulationα,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofuransEnantioenriched spiro gem-diaminesHigh

Building Block for the Synthesis of Complex Pharmaceutical and Agrochemical Intermediates

The 2,8-diazaspiro[5.5]undecane scaffold serves as a versatile building block for the synthesis of complex and biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. acs.orgnih.govresearchgate.net The presence of two nitrogen atoms at defined positions allows for diverse functionalization, enabling the construction of a wide array of derivatives with distinct pharmacological profiles. nih.gov

A notable application of this scaffold is in the development of inhibitors for various enzymes and receptors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one, a closely related structure, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammation. nih.gov Furthermore, other derivatives have shown promise as chitin (B13524) synthase inhibitors with potential as antifungal agents. nih.gov The rigid spirocyclic core helps to orient the appended functional groups in a precise manner for optimal interaction with biological targets. nih.gov

The synthesis of these complex intermediates often involves multi-step sequences where the diazaspiro[5.5]undecane core is assembled and subsequently elaborated. The ability to prepare these scaffolds on a gram scale is crucial for their application in drug discovery and development programs. acs.org

Table 2: Bioactive Compounds Incorporating a Diazaspiro[5.5]undecane-like Scaffold

Compound ClassTargetTherapeutic Area
2,8-diazaspiro[4.5]decan-1-one derivativesRIPK1 KinaseInflammatory Diseases
2,8-diazaspiro[4.5]decan-1-one derivativesChitin SynthaseAntifungal
1,9-diazaspiro[5.5]undecane derivativesNPY Y5 AntagonistObesity
1,9-diazaspiro[5.5]undecane derivativesσ, μ, and D2 receptorsPain Treatment
3,9-diazaspiro[5.5]undecane-based compoundsGABA-A ReceptorNeurological Disorders

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The unique three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of novel chemical probes. The spirocyclic framework can provide a rigid and well-defined presentation of functional groups necessary for target recognition and binding. bldpharm.com

While specific examples of chemical probes derived directly from this compound are not prevalent in the literature, the principles of probe design can be applied to this scaffold. For instance, by attaching a fluorescent reporter group or a reactive moiety for covalent labeling to the diazaspiro core, it is possible to create probes for imaging or identifying protein targets. The development of spirocyclic, xanthene-based fluorescent probes illustrates how the spirocyclic structure can be used to control the photophysical properties of a molecule, leading to "off/on" fluorescent sensors for biological events. nih.gov

The synthesis of libraries of compounds based on the 2,8-diazaspiro[5.5]undecane scaffold can be a powerful approach to discovering new chemical probes for a variety of biological targets. nih.gov

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, plays a crucial role in drug discovery and biomarker identification. researchgate.netnih.govcreative-proteomics.com Chemical proteomics, a sub-discipline of proteomics, utilizes small molecule probes to investigate protein function and interaction networks within the proteome. nih.gov Although direct applications of this compound in proteomics research are not yet widely reported, the scaffold holds potential for the development of tools for this field.

One approach in chemical proteomics is the use of affinity-based probes, where a small molecule is immobilized on a solid support to capture its protein binding partners from a cell lysate. nih.gov The 2,8-diazaspiro[5.5]undecane scaffold, with its multiple points for chemical modification, could be functionalized with a linker for attachment to a resin, creating an affinity matrix for target identification studies.

Furthermore, activity-based protein profiling (ABPP) employs reactive probes that covalently bind to the active site of specific classes of enzymes. nih.gov Derivatives of this compound could be designed as activity-based probes to target specific enzyme families, aiding in the discovery of new drug targets and the elucidation of their biological roles.

Future Directions and Research Opportunities

Development of Novel and Green Synthetic Routes for Spirocyclic Cores

The synthesis of diazaspiro[5.5]undecane cores typically involves multi-step processes. Future research should prioritize the development of more efficient and environmentally friendly synthetic strategies. mdpi.com Environmentally benign approaches, such as one-pot multicomponent reactions and the use of recyclable, non-toxic catalysts, are highly desirable. mdpi.com For instance, the use of sodium lauryl sulfate (B86663) as a catalyst in water at room temperature has been shown to be effective for the synthesis of highly functionalized piperidines, a key component of the diazaspiro core. mdpi.com

Furthermore, exploring mechanochemical methods, which involve mechanical grinding rather than conventional solvent-based techniques, could offer a greener alternative. envirobiotechjournals.com These methods can lead to higher yields, reduced reaction times, and minimized waste production. envirobiotechjournals.com The development of synthetic routes that improve atom economy and reduce the generation of inorganic waste are crucial for sustainable and scalable production. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
One-pot multicomponent reactions Increased efficiency, reduced waste, simplified purificationIdentification of novel catalysts and reaction conditions
Mechanochemical synthesis Solvent-free, reduced energy consumption, high yieldsOptimization of grinding parameters and scalability
Catalysis in aqueous media Use of a green solvent, mild reaction conditionsDevelopment of water-soluble catalysts and substrates

Exploration of Underexplored Biological Targets and Pathways

Derivatives of diazaspiro[5.5]undecane have shown activity against a range of biological targets, suggesting that 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one could have therapeutic potential in various diseases. nih.gov Future research should focus on screening this compound and its analogs against a broader array of biological targets to uncover novel therapeutic applications.

Underexplored areas of interest include:

Neurological Disorders: Given that spirocyclic compounds can act as antagonists for GABAA receptors, exploring the potential of this compound in neurological and psychiatric disorders is a promising avenue. acs.orgsoton.ac.uk

Metabolic Diseases: The role of related diazaspiro compounds as inhibitors of acetyl-CoA carboxylase (ACC) and antagonists of neuropeptide Y (NPY) receptors suggests potential applications in the treatment of obesity and other metabolic disorders. nih.gov

Pain Management: The multimodal activity of similar compounds against multiple receptors associated with pain pathways indicates that this scaffold could be valuable in developing new analgesics with potentially fewer side effects than current opioids. nih.gov

Infectious Diseases: Some spiro heterocycles have demonstrated insecticidal and fungicidal activities, opening up possibilities for their use in agriculture or as antimicrobial agents. envirobiotechjournals.com

Advanced Computational Modeling for De Novo Ligand Design

Computational approaches are invaluable for accelerating the drug discovery process. nih.gov For this compound, advanced computational modeling can be employed for the de novo design of novel ligands with improved pharmacological profiles. creative-biostructure.com

Key computational strategies include:

Structure-Based De Novo Design (SBDND): Utilizing the three-dimensional structure of a target protein, this method can "grow" or "link" fragments within the binding site to generate novel molecules. creative-biostructure.com

Ligand-Based De Novo Design (LBDND): In the absence of a target's 3D structure, this approach uses information from existing active and inactive compounds to build pharmacophore models and design new molecules. creative-biostructure.com

Machine Learning and Artificial Intelligence: AI-driven models can analyze vast chemical spaces to identify novel chemotypes with desired properties, including synthetic feasibility and polypharmacology. ethz.ch

These computational tools can help in predicting the binding affinity and mode of interaction of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates.

Expanding the Scope of Derivatization for Enhanced Potency and Selectivity Profiles

Systematic derivatization of the this compound scaffold is crucial for optimizing its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are essential to understand how different functional groups at various positions on the spirocyclic core influence biological activity. nih.gov

Future derivatization efforts could focus on:

Substitution at Nitrogen Atoms: The nitrogen atoms at positions 2 and 8 are key points for modification. Introducing a variety of substituents can significantly impact receptor binding and pharmacokinetic properties.

Modification of the Carbonyl Group: The carbonyl group at position 3 can be modified or replaced to explore its role in receptor interactions. For example, conversion to a methylene (B1212753) group or other functional moieties has been shown to alter the activity of related compounds. nih.gov

Introduction of Chiral Centers: The inherent three-dimensionality of the spirocyclic core can be further exploited by introducing additional chiral centers to enhance stereospecific interactions with biological targets.

Systematic exploration of these modifications, guided by computational modeling, will be instrumental in developing derivatives with superior therapeutic profiles.

Position of DerivatizationType of ModificationPotential Impact
N-2 Alkylation, AcylationAltered potency and selectivity
N-8 Arylation, HeteroarylationModified receptor binding and ADME properties
C-3 (Carbonyl) Reduction, ReplacementChanges in hydrogen bonding and steric interactions

Further Mechanistic Studies of Bioactivity and Receptor Interactions

A deep understanding of the mechanism of action is fundamental for the rational design of new drugs. For this compound and its bioactive derivatives, detailed mechanistic studies are required to elucidate how they interact with their biological targets at a molecular level.

Key areas for investigation include:

Binding Mode Analysis: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that drive binding and activity.

Functional Assays: In vitro and in vivo functional assays are necessary to characterize the pharmacological effects of the compounds, such as determining whether they act as agonists, antagonists, or allosteric modulators.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their development into viable drug candidates.

By combining these experimental approaches with computational simulations, a comprehensive picture of the compound's bioactivity can be established, guiding further optimization efforts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic core of 2-methyl-2,8-diazaspiro[5.5]undecan-3-one, and how can structural accuracy be validated?

  • Methodology : Use multi-step reactions involving cyclization and protecting group strategies. For example, tert-butyl carbamate (Boc) protection has been employed in analogous spirocyclic systems to stabilize intermediates during ring formation . Post-synthesis, validate the structure via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR parameters include analyzing coupling constants and chemical shifts to confirm the spiro junction and methyl group placement .

Q. How should researchers optimize NMR experimental conditions to resolve overlapping signals in this compound?

  • Methodology : Use advanced pulse sequences (e.g., zg30 for sensitivity) and adjust parameters such as relaxation delay (≥1 sec), number of scans (≥16), and spectral width to enhance resolution. Deuterated solvents like CDCl₃ or DMSO-d₆ can minimize solvent interference. For complex splitting patterns, 2D NMR techniques (COSY, HSQC) are critical to assign protons and carbons unambiguously .

Q. What chromatographic methods are suitable for purity analysis of this compound, and how can degradation products be monitored?

  • Methodology : Employ reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm). Gradient elution using acetonitrile/water with 0.1% formic acid improves peak separation. For degradation studies, stress the compound under thermal, acidic, and basic conditions, then analyze using LC-MS to identify byproducts via fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the biological activity of this compound derivatives?

  • Methodology : Synthesize analogs with variations at the methyl group or diaza positions. Test these in bioassays relevant to known targets (e.g., immunomodulation ). Use molecular docking to predict binding interactions with proteins like DNA-PK, and correlate computational data with experimental IC₅₀ values. Statistical tools like multiple linear regression can identify key substituent contributions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for spirocyclic diaza compounds?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, compound solubility) that may affect results. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays). Meta-analysis of published data, focusing on compounds with verified purity (>95% by HPLC), can identify trends obscured by impurities .

Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be improved for in vivo studies?

  • Methodology : Modify the molecule to reduce cytochrome P450 metabolism (e.g., introduce fluorine substituents) or enhance solubility via prodrug strategies (e.g., phosphate esters). Use in vitro microsomal stability assays and in vivo PK studies in rodent models. Monitor plasma levels via LC-MS/MS with optimized collision energy for sensitivity .

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2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
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2-Methyl-2,8-diazaspiro[5.5]undecan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.